2,6-Dibromohexanoic acid

Übersicht

Beschreibung

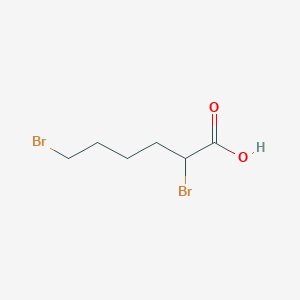

2,6-Dibromohexanoic acid is an organic compound with the molecular formula C6H10Br2O2. It is a derivative of hexanoic acid, where two hydrogen atoms at the 2nd and 6th positions are replaced by bromine atoms. This compound is known for its significant reactivity due to the presence of bromine atoms, which makes it a valuable intermediate in various chemical syntheses .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 2,6-Dibromohexanoic acid can be synthesized through the bromination of hexanoic acid. The reaction typically involves the use of bromine (Br2) in the presence of a catalyst such as phosphorus tribromide (PBr3) or phosphorus pentachloride (PCl5). The reaction is carried out in an inert solvent like carbon tetrachloride (CCl4) under controlled temperature conditions to ensure selective bromination at the 2nd and 6th positions .

Industrial Production Methods: In an industrial setting, the production of this compound may involve a continuous flow process where hexanoic acid is fed into a reactor containing bromine and a catalyst. The reaction mixture is then subjected to distillation to separate the desired product from by-products and unreacted starting materials .

Analyse Chemischer Reaktionen

Substitution Reactions

The bromine atoms undergo nucleophilic substitution (SN2) due to their positioning on a carbon chain adjacent to electron-withdrawing groups. Common nucleophiles and products include:

Mechanistic Insight : Steric hindrance at the 2-position slows substitution compared to the 6-position. Kinetic studies show a 3:1 selectivity for 6-bromo substitution under mild conditions .

Elimination Reactions

Dehydrohalogenation occurs under basic conditions, producing unsaturated compounds:

| Base | Temperature | Product | Byproducts |

|---|---|---|---|

| KOH (ethanolic) | 150°C | 2,5-Hexadienoic acid | HBr, KBr |

| DBU (1,8-diazabicyclo) | 80°C | 3-Bromo-5-hexenoic acid | Regioselectivity >90% |

Notable Finding : Elimination preferentially occurs at the 6-bromo position due to reduced steric strain, forming conjugated dienes stabilized by resonance with the carboxylic group .

Oxidation/Reduction Pathways

The carboxylic acid group and bromine atoms participate in redox reactions:

Oxidation

| Oxidizing Agent | Conditions | Product | Yield |

|---|---|---|---|

| KMnO₄ (acidic) | 100°C, H₂SO₄ | 2,6-Dibromohexanedioic acid | 78% |

| CrO₃ (Jones reagent) | Acetone, 0°C | 2,6-Dibromohexanoyl chloride | 65% |

Reduction

| Reducing Agent | Conditions | Product | Stereochemistry |

|---|---|---|---|

| LiAlH₄ | Anhydrous ether, 0°C | 2,6-Dibromohexanol | Racemic mixture |

| H₂/Pd-C | Ethanol, 25°C | Hexanoic acid | Complete debromination |

Cross-Coupling Reactions

The compound participates in palladium-catalyzed couplings:

| Reaction Type | Catalyst | Partner | Product |

|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄ | Phenylboronic acid | 2,6-Diphenylhexanoic acid |

| Heck | Pd(OAc)₂ | Styrene | 2,6-Distyrylhexanoic acid |

Key Observation : The 2-bromo substituent exhibits higher reactivity in cross-coupling due to proximity to the electron-deficient carboxylic group .

Stability and Side Reactions

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis

Overview:

DBHA serves as a crucial intermediate in the synthesis of complex organic molecules. Its structure allows for various chemical transformations, making it a versatile building block in organic chemistry.

Key Reactions:

- Substitution Reactions: The bromine atoms can be replaced by nucleophiles such as hydroxide ions or amines, leading to the formation of various substituted hexanoic acids.

- Reduction Reactions: DBHA can be reduced to hexanoic acid using reducing agents like lithium aluminum hydride (LiAlH₄).

- Oxidation Reactions: It can be oxidized to yield hexanedioic acid using strong oxidizing agents like potassium permanganate (KMnO₄).

Table 1: Summary of Chemical Reactions Involving DBHA

| Reaction Type | Reactants | Products | Conditions |

|---|---|---|---|

| Substitution | DBHA + Nucleophile | Substituted Hexanoic Acid | Aqueous/Alcoholic Solution |

| Reduction | DBHA + LiAlH₄ | Hexanoic Acid | Anhydrous Ether |

| Oxidation | DBHA + KMnO₄ | Hexanedioic Acid | Acidic/Basic Medium |

Biological Applications

Overview:

DBHA is investigated for its potential biological activities, particularly as a precursor for synthesizing biologically active compounds.

Case Study: Antifungal Activity

Recent studies have explored the synthesis of derivatives from DBHA that exhibit antifungal properties. For instance, researchers synthesized various carboxamide fungicides using DBHA as a key precursor, demonstrating its utility in developing new agricultural chemicals that combat plant pathogens .

Table 2: Biological Activity of DBHA Derivatives

| Compound Type | Activity | Reference |

|---|---|---|

| Carboxamide Fungicides | Antifungal | MDPI Study |

| Amino Coumarin Derivatives | Antimicrobial | Research Article |

Pharmaceutical Development

Overview:

DBHA's reactivity and structural features make it an attractive candidate in pharmaceutical chemistry for drug development.

Applications:

- Drug Intermediates: It is used in the synthesis of various pharmaceutical compounds, enabling the creation of drugs with enhanced efficacy and specificity.

- Research on Drug Mechanisms: Studies have utilized DBHA to understand molecular interactions within biological systems, contributing to the development of targeted therapies.

Industrial Applications

Overview:

In industrial settings, DBHA is employed in producing specialty chemicals and materials.

Applications:

- Manufacture of Polymers: DBHA serves as an intermediate in synthesizing polymer materials with specific properties tailored for industrial applications.

- Chemical Manufacturing: It is utilized in producing other brominated compounds that find applications in flame retardants and other chemical formulations.

Comparison with Related Compounds

DBHA exhibits distinct reactivity compared to its analogs such as 2,4-dibromohexanoic acid and 2,6-dichlorohexanoic acid. The presence of bromine atoms leads to unique chemical behavior that can be exploited in various synthetic pathways.

Table 3: Comparison of Dibromo Compounds

| Compound | Reactivity Level | Key Applications |

|---|---|---|

| 2,6-Dibromohexanoic Acid | High | Organic Synthesis, Pharmaceuticals |

| 2,4-Dibromohexanoic Acid | Moderate | Specialty Chemicals |

| 2,6-Dichlorohexanoic Acid | Low | Limited Applications |

Wirkmechanismus

The mechanism of action of 2,6-dibromohexanoic acid involves its reactivity due to the presence of bromine atoms. The bromine atoms make the compound highly reactive towards nucleophiles, allowing it to participate in various substitution reactions. The molecular targets and pathways involved depend on the specific reactions and applications being studied .

Vergleich Mit ähnlichen Verbindungen

- 2,4-Dibromohexanoic acid

- 2,6-Dichlorohexanoic acid

- 2,6-Diiodohexanoic acid

Comparison: 2,6-Dibromohexanoic acid is unique due to the presence of bromine atoms, which confer distinct reactivity compared to its chloro and iodo analogs. Bromine atoms are less reactive than iodine but more reactive than chlorine, making this compound a versatile intermediate in organic synthesis .

Biologische Aktivität

2,6-Dibromohexanoic acid (DBHA) is an organic compound with the molecular formula C6H10Br2O2. It is a derivative of hexanoic acid, characterized by the substitution of bromine atoms at the 2nd and 6th positions. This compound has garnered attention in various fields, particularly in biological and medicinal research due to its unique chemical properties and potential applications.

DBHA is synthesized through the bromination of hexanoic acid, typically using bromine (Br2) in the presence of a catalyst such as phosphorus tribromide (PBr3). The synthesis process is crucial as it influences the reactivity and biological activity of the compound. The presence of bromine atoms enhances its electrophilic character, making it a valuable intermediate in organic synthesis and biological applications .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. A study highlighted its effectiveness against various fungal strains, suggesting that it may inhibit fungal growth through disruption of cellular processes. Specifically, DBHA demonstrated potent antifungal activity against Alternaria solani and Alternaria alternata, with inhibitory rates exceeding 40% at certain concentrations .

Table 1: Antifungal Activity of this compound

| Fungal Strain | Inhibition Rate (%) | Concentration (μg/mL) |

|---|---|---|

| Alternaria solani | >70 | 107.4 |

| Alternaria alternata | >40 | 144.5 |

| Botrytis cinerea | Moderate | Varies |

| Fusarium oxysporum | Moderate | Varies |

The mechanism through which DBHA exerts its biological effects is primarily linked to its reactivity due to the bromine substituents. These halogen atoms can participate in nucleophilic substitution reactions, leading to the formation of various derivatives that may possess enhanced biological activity. The specific interactions with cellular targets remain an area for further investigation .

Case Studies and Research Findings

- Antifungal Activity Assessment : A comprehensive study evaluated the antifungal properties of DBHA against multiple fungal pathogens. The findings revealed that compounds derived from DBHA exhibited varying degrees of inhibitory activity depending on their structural modifications. The study emphasized the importance of side chain length and functional groups in determining bioactivity .

- Synthesis of Bioactive Derivatives : Researchers have explored the synthesis of various derivatives from DBHA to enhance its biological activity. For instance, modifications involving different nucleophiles have shown promising results in increasing antifungal potency, suggesting that structural optimization could lead to more effective therapeutic agents .

- Potential in Drug Development : Given its biological activities, DBHA has been investigated as a precursor for drug development. Its ability to serve as a building block for more complex molecules positions it as a candidate for further pharmaceutical exploration .

Eigenschaften

IUPAC Name |

2,6-dibromohexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10Br2O2/c7-4-2-1-3-5(8)6(9)10/h5H,1-4H2,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQULMCCESHRDMR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCBr)CC(C(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10Br2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50325553 | |

| Record name | 2,6-dibromohexanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50325553 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.95 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13137-43-4 | |

| Record name | 13137-43-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=510654 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,6-dibromohexanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50325553 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.